![molecular formula C16H18N4O2S B7435858 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)
4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide involves its ability to inhibit certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while CAs are enzymes that regulate pH and CO2 levels in the body. Inhibition of these enzymes can have various effects on cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide in lab experiments is its specificity for certain enzymes, allowing for more targeted studies of enzyme function and regulation. However, one limitation is its potential toxicity at higher concentrations, which can affect the viability of cells and tissues.
Orientations Futures
For research on 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide include further studies on its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, research can focus on improving the synthesis method to achieve even higher yields and purity of the final compound. Furthermore, the compound's effects on different cell types and tissues can be explored to gain a better understanding of its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide involves the reaction of 2-(oxan-2-yl)-1H-pyrazole-4-carbonyl chloride with thiourea in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to yield the final compound. This synthesis method has been optimized to achieve high yields and purity of the final compound.
Applications De Recherche Scientifique
4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, making it useful for studying enzyme function and regulation. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation.
Propriétés
IUPAC Name |
4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c17-15(23)11-4-6-12(7-5-11)16(21)19-13-9-18-20(10-13)14-3-1-2-8-22-14/h4-7,9-10,14H,1-3,8H2,(H2,17,23)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYQDWQDJCYOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)
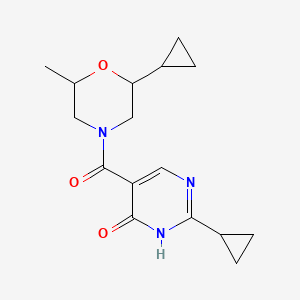
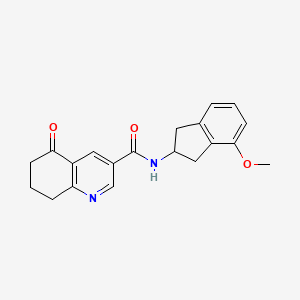
![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)
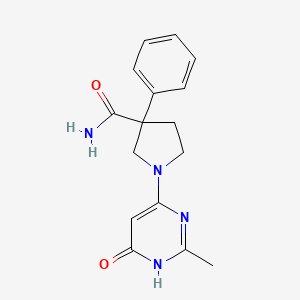
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
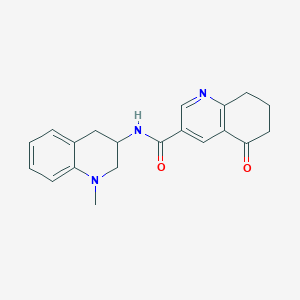
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)
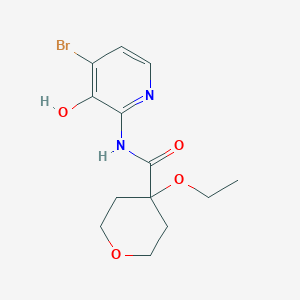
![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)
![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7435878.png)
![2-chloro-N-[(5-methyl-1H-imidazol-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7435886.png)